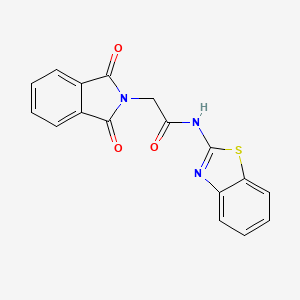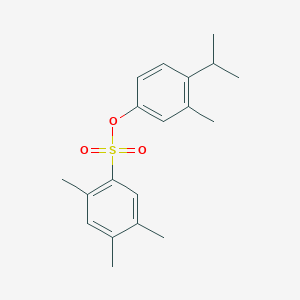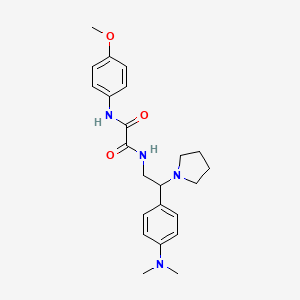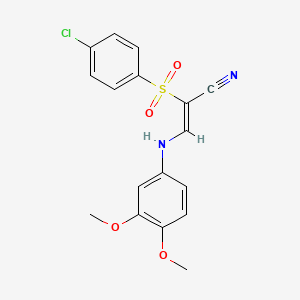
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a variety of biological activities due to their complex molecular structures. Pyridine derivatives, in particular, are known for their diverse biological activities and are found in numerous natural and synthetic pharmaceutical agents. The interest in synthesizing heterocycles containing pyridine derivatives stems from their importance as pharmacophores in drug discovery (D. Ashok et al., 2006).
Synthesis Analysis
The synthesis of pyridine derivatives and related compounds often involves microwave-assisted reactions, which can significantly reduce reaction times and increase yields compared to conventional methods. For example, 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines were synthesized under microwave irradiation conditions, showcasing the efficiency of this method in creating complex heterocycles (D. Ashok et al., 2006).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction to characterize the synthesized compounds. For instance, water-mediated synthesis of certain pyridine derivatives was characterized using these techniques, highlighting the importance of structural analysis in understanding the properties of these compounds (R. Jayarajan et al., 2019).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions include cycloadditions, substitutions, and transformations that can modify the core structure, thereby altering the chemical properties and biological activity of the resulting compounds (H. M. Ibrahim et al., 2014).
Applications De Recherche Scientifique
Synthesis and Molecular Docking
One area of research focuses on the synthesis of novel pyridine and fused pyridine derivatives, including structures similar to the specified compound. These studies often investigate the molecular docking and in vitro screening of these compounds for potential biological activities. For instance, Flefel et al. (2018) synthesized a series of new pyridine derivatives and evaluated their antimicrobial and antioxidant activities through molecular docking screenings towards specific target proteins (Flefel et al., 2018).
Coordination Chemistry and Water Oxidation
Research by Zong and Thummel (2005) into Ru complexes for water oxidation, involving ligands related to pyridazine derivatives, highlights the relevance of such compounds in designing efficient catalysts for oxygen evolution reactions (Zong & Thummel, 2005).
Heterocyclic Synthesis Under Microwave Irradiation
Ashok et al. (2006) demonstrated the synthesis of benzothiazines with pyridin-2-yl derivatives under microwave irradiation, illustrating the compound's role in facilitating the development of pharmaceutical agents with potential COX-2 inhibitory and cardiotonic activities (Ashok et al., 2006).
Luminescent Compounds for Biological Sensing
The synthesis and coordination chemistry of pyridine derivatives, including those similar to the specified compound, have been explored for their potential in creating luminescent compounds for biological sensing. Halcrow (2005) reviewed the synthesis of such ligand types and their complex chemistry, which includes applications in luminescent lanthanide compounds (Halcrow, 2005).
Pyridazin-3-one Derivatives Synthesis
Ibrahim and Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, exploring the reactivity of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This research provides insights into the structural flexibility and potential applications of pyridazin-3-one derivatives in synthesizing fused azines (Ibrahim & Behbehani, 2014).
Mécanisme D'action
Target of Action
It’s known that similar pyrimidine derivatives have a wide range of pharmacological activities .
Mode of Action
Pyrimidine derivatives, which this compound is a part of, are known to interact with various biological targets leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) and found to present anti-fibrotic activities .
Result of Action
The compound has been found to exhibit anti-fibrotic activities. Specifically, it effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have potential as an anti-fibrotic drug.
Propriétés
IUPAC Name |
2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYQNSXZFLQRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)





![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)